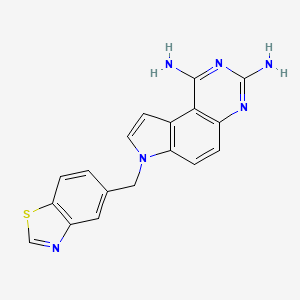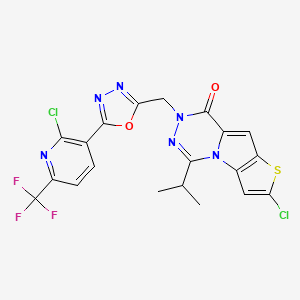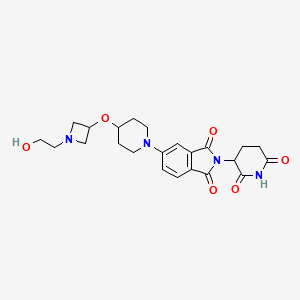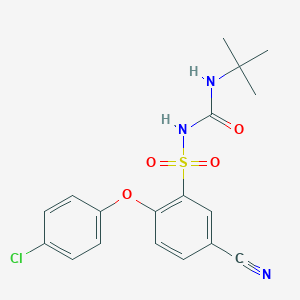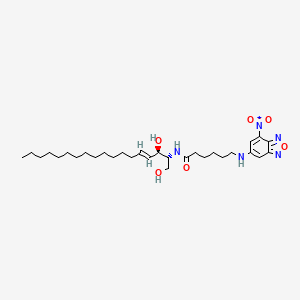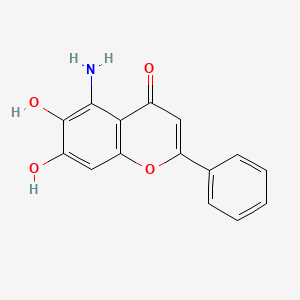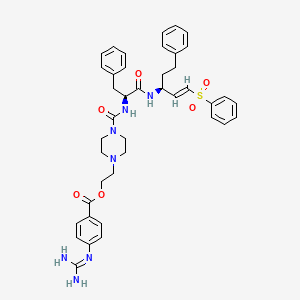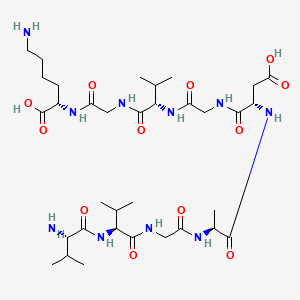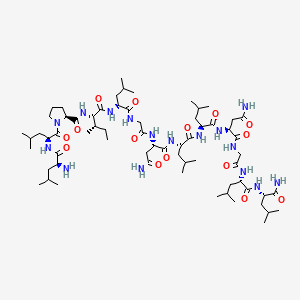
Temporin C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Temporin C is a short peptide belonging to the temporin family, which is secreted by the skin of frogs. These peptides are known for their antimicrobial properties, particularly against Gram-positive bacteria. This compound, like other temporins, is composed of a sequence of amino acids that adopt an α-helical conformation in hydrophobic environments .
Preparation Methods
Synthetic Routes and Reaction Conditions: Temporin C can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The Fmoc (9-fluorenylmethoxycarbonyl) strategy is often used to protect the amino groups during synthesis. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to streamline the process, and large-scale purification techniques such as preparative HPLC are employed to obtain the desired peptide in high purity .
Chemical Reactions Analysis
Types of Reactions: Temporin C primarily undergoes reactions typical of peptides, including:
Oxidation: this compound can be oxidized, particularly at methionine residues, if present.
Reduction: Disulfide bonds, if any, can be reduced to free thiols.
Substitution: Amino acid residues in this compound can be substituted to create analogs with modified properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives during SPPS.
Major Products: The major products of these reactions are modified peptides with altered biological activities. For example, substitution of specific amino acids can enhance antimicrobial activity or reduce toxicity .
Scientific Research Applications
Temporin C has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide-membrane interactions and peptide folding.
Biology: Investigated for its role in innate immunity and its interaction with bacterial membranes.
Medicine: Explored as a potential therapeutic agent for treating infections caused by antibiotic-resistant bacteria.
Mechanism of Action
Temporin C exerts its antimicrobial effects by interacting with the bacterial cell membrane. The peptide adopts an α-helical conformation in the presence of bacterial membranes, leading to membrane disruption and cell lysis. This mechanism involves the initial electrostatic attraction between the positively charged residues of this compound and the negatively charged bacterial cell surface .
Comparison with Similar Compounds
- Temporin A
- Temporin B
- Temporin D
- Temporin E
- Temporin F
- Temporin L
- Temporin K
Comparison: Temporin C is unique among temporins due to its specific amino acid sequence and its potent antimicrobial activity against a broad spectrum of Gram-positive bacteria. While other temporins also exhibit antimicrobial properties, this compound’s specific sequence and structure confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C65H116N16O15 |
|---|---|
Molecular Weight |
1361.7 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]butanediamide |
InChI |
InChI=1S/C65H116N16O15/c1-17-39(16)54(80-63(94)49-19-18-20-81(49)65(96)48(27-38(14)15)79-56(87)40(66)21-32(2)3)64(95)78-42(23-34(6)7)57(88)70-31-53(85)73-47(29-51(68)83)62(93)76-44(25-36(10)11)60(91)75-45(26-37(12)13)61(92)77-46(28-50(67)82)58(89)71-30-52(84)72-43(24-35(8)9)59(90)74-41(55(69)86)22-33(4)5/h32-49,54H,17-31,66H2,1-16H3,(H2,67,82)(H2,68,83)(H2,69,86)(H,70,88)(H,71,89)(H,72,84)(H,73,85)(H,74,90)(H,75,91)(H,76,93)(H,77,92)(H,78,95)(H,79,87)(H,80,94)/t39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,54-/m0/s1 |
InChI Key |
SGDNFGVOWDPHIK-NVLKNSNSSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(CC(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


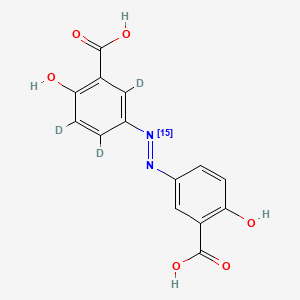
![6-[(Z)-[(4S,12E)-18-hydroxy-16-methoxy-4-methyl-2-oxo-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-8-ylidene]amino]oxyhexanoic acid](/img/structure/B12377657.png)

![N-[(3R)-7-(3,8-diazabicyclo[3.2.1]octan-3-yl)-3,4-dihydro-2H-chromen-3-yl]-6-methyl-3-(methylamino)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12377666.png)
